molecular formula C22H23NO6 B2508765 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate CAS No. 845653-99-8

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate

Cat. No.: B2508765
CAS No.: 845653-99-8
M. Wt: 397.427
InChI Key: OURCZASWIHGLNM-UHFFFAOYSA-N
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Description

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate is a synthetic organic compound known for its diverse applications in various scientific fields. This compound features a chromen-4-one core structure, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate typically involves multiple steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.

    Etherification: The 2-methoxyphenoxy group is introduced via an etherification reaction, where the phenol derivative reacts with a suitable alkylating agent in the presence of a base.

    Carbamate Formation: The final step involves the reaction of the intermediate with diethylcarbamoyl chloride in the presence of a base such as triethylamine to form the diethylcarbamate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, potentially yielding hydroxy derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted chromen-4-one derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The chromen-4-one core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their anti-inflammatory and anticancer properties. The ability to modify its structure allows for the optimization of its pharmacological profile.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers with specific properties, due to its stable and reactive nature.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-hydroxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate
  • 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate
  • 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate

Uniqueness

Compared to similar compounds, 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group can enhance its solubility and interaction with biological targets, making it a valuable compound in research and development.

Properties

IUPAC Name

[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] N,N-diethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6/c1-5-23(6-2)22(25)28-15-11-12-16-19(13-15)27-14(3)21(20(16)24)29-18-10-8-7-9-17(18)26-4/h7-13H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURCZASWIHGLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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